4-Acetamidopiperidine
Overview
Description
Synthesis Analysis
The synthesis of 4-Acetamidopiperidine derivatives can be achieved through various synthetic routes. One notable method involves the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl, demonstrating their use in oxidative reactions. This synthesis is cost-effective and environmentally friendly, using water as the solvent and minimizing the use of hazardous materials (Mercadante et al., 2013).
Molecular Structure Analysis
Structural studies have revealed the detailed molecular constitution of 4-Acetamidopiperidine derivatives. For example, crystal structure and spectroscopic properties investigations provide insights into the compound's electronic structure, vibrational data, and electronic spectra, aiding in understanding its chemical behavior and interaction with other molecules (Koleva et al., 2009).
Chemical Reactions and Properties
4-Acetamidopiperidine participates in various chemical reactions, serving both as a reagent and a catalyst. It has been utilized in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, showcasing its versatility as a mediator in mild conditions while retaining stereochemistry adjacent to the oxidation site (Rafiee et al., 2018).
Physical Properties Analysis
The physical properties of 4-Acetamidopiperidine, such as melting point and solubility, are crucial for its application in various reactions. It is known for its stability and non-hygroscopic nature, making it an ideal candidate for use as a reagent in selective oxidation processes (Bobbitt & Ma, 2001).
Chemical Properties Analysis
The chemical behavior of 4-Acetamidopiperidine, including its reactivity towards different substrates and its role in catalysis, has been extensively studied. Its ability to act as a mediator in the electrocatalytic oxidation of primary alcohols and aldehydes underscores its chemical versatility and efficiency in facilitating transformations under mild conditions (Rafiee et al., 2018).
Scientific Research Applications
Muscarinic M3 Receptor Antagonism
4-Acetamidopiperidine derivatives, such as J-104129, demonstrate significant activity as muscarinic M3 receptor antagonists. They show high selectivity for M3 over M2 receptors, which could have implications in treating obstructive airway diseases through effective bronchodilation (Mitsuya et al., 1999).
Electrochemical Oxidation in Organic Synthesis
4-Acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) has been used as a mediator in the electrochemical oxidation of primary alcohols and aldehydes to carboxylic acids. This method is effective for a range of substrates, including benzylic, aliphatic, and heterocyclic, and retains stereochemistry adjacent to the site of oxidation (Rafiee et al., 2018).
Neurophysiological Studies
Studies using 4-aminopyridine on pyramidal cells of the CA1 subfield of rat hippocampal slices have revealed insights into synaptic transmission and neuronal excitability. This research contributes to a deeper understanding of neurophysiological processes (Perreault & Avoli, 1989).
Synthesis and Oxidative Reactions
The synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, a stoichiometric oxidation reagent, and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl has been reported. These compounds have applications in various oxidative reactions, demonstrating their utility in organic chemistry (Mercadante et al., 2013).
Agricultural and Environmental Studies
4-Acetamidopiperidine derivatives have been explored in agricultural and environmental contexts. For instance, the investigation of acetamiprid, a broad-spectrum systemic pesticide, and its impact on the nervous system and environmental fate (Uba & Yakasai, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-piperidin-4-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-7-2-4-8-5-3-7/h7-8H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWUSMHZABTZGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362944 | |
Record name | 4-Acetamidopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidopiperidine | |
CAS RN |
5810-56-0 | |
Record name | N-4-Piperidinylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5810-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetamidopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Acetamidopiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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